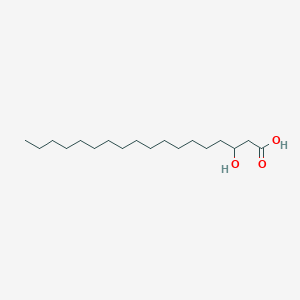
3,4-Difluorphenylacetylen
Übersicht
Beschreibung
3,4-Difluorophenylacetylene, also known as 3,4-Difluorophenylacetylene, is a useful research compound. Its molecular formula is C8H4F2 and its molecular weight is 138.11 g/mol. The purity is usually 95%.
The exact mass of the compound 3,4-Difluorophenylacetylene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,4-Difluorophenylacetylene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Difluorophenylacetylene including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
3,4-Difluorphenylacetylen: ist ein wertvoller Baustein in der organischen Synthese. Es wird zur Konstruktion komplexer Moleküle verwendet, da es an verschiedenen chemischen Reaktionen teilnehmen kann, wie z. B. der Sonogashira-Kupplung, die Kohlenstoff-Kohlenstoff-Bindungen bildet, die für die Herstellung von Pharmazeutika und Agrochemikalien unerlässlich sind .
Pharmazeutische Forschung
In der pharmazeutischen Forschung dient This compound als Vorläufer für die Synthese verschiedener biologisch aktiver Moleküle. Seine Einarbeitung in Arzneimittelgerüste kann die pharmakokinetischen Eigenschaften von Therapeutika verbessern .
Materialwissenschaften
Diese Verbindung wird in der Materialwissenschaft zur Entwicklung neuer Materialien mit bestimmten elektronischen Eigenschaften eingesetzt. Es kann zur Synthese von Flüssigkristallen und leitfähigen Polymeren verwendet werden, die für fortschrittliche Technologien wie OLED-Displays von entscheidender Bedeutung sind .
Chemieingenieurwesen
This compound: spielt eine Rolle im Chemieingenieurwesen, insbesondere bei der Prozessoptimierung und der Entwicklung von Synthesewegen für Industriechemikalien. Seine Eigenschaften werden genutzt, um Zwischenprodukte zu schaffen, die effizienter und umweltfreundlicher sind .
Umweltwissenschaften
Umweltwissenschaftler verwenden This compound, um den Abbau fluorierter Verbindungen in der Umwelt und deren potenzielle Auswirkungen auf Ökosysteme zu untersuchen. Es hilft, die Persistenz und Bioakkumulation solcher Verbindungen zu verstehen .
Analytische Chemie
In der analytischen Chemie wird This compound als Standard oder Reagenz in verschiedenen analytischen Methoden verwendet. Es unterstützt die Entwicklung analytischer Techniken zum Nachweis komplexer chemischer Substanzen .
Biochemische Forschung
Biochemiker untersuchen die Interaktion von This compound mit biologischen Systemen, um seine Stoffwechselwege und seine potenzielle Bioaktivität zu verstehen. Es ist ein Werkzeug zur Untersuchung biochemischer Prozesse und Enzymmechanismen .
Industrielle Anwendungen
Industriell ist This compound an der Synthese von Spezialchemikalien beteiligt und ein Zwischenprodukt bei der Herstellung von fortschrittlichen Materialien, was seine Vielseitigkeit und seinen wirtschaftlichen Wert unterstreicht .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-ethynyl-1,2-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2/c1-2-6-3-4-7(9)8(10)5-6/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPAOXIWRDDQGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60551725 | |
| Record name | 4-Ethynyl-1,2-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60551725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143874-13-9 | |
| Record name | 4-Ethynyl-1,2-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60551725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Difluorophenylacetylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate](/img/structure/B126742.png)

![2-[[3-[(2-phenylacetyl)amino]benzoyl]amino]benzoic Acid](/img/structure/B126745.png)


